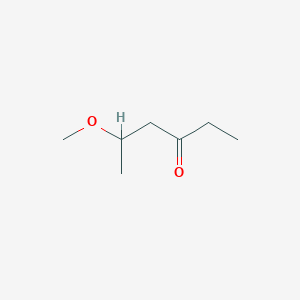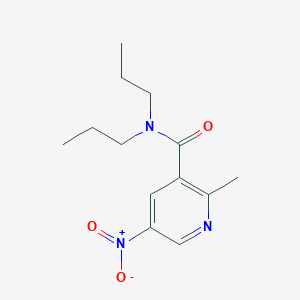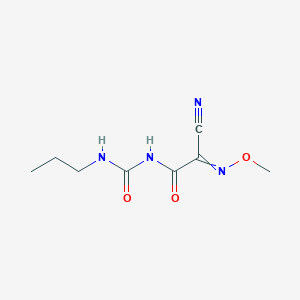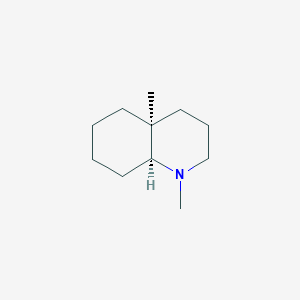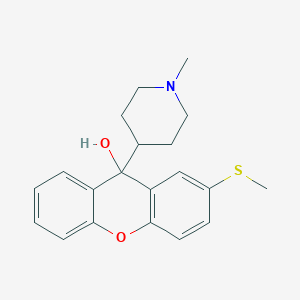![molecular formula C13H13BrN2O2 B14612337 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 57042-61-2](/img/structure/B14612337.png)
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a nitrophenylmethyl group, along with a bromide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The pyridinium ring can be reduced to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Reduction: The major product is 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine.
Substitution: The major products depend on the nucleophile used, such as 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium azide or 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium cyanide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyridinium ring.
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide: Similar structure but with a different substituent on the pyridinium ring.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57042-61-2 |
|---|---|
Molekularformel |
C13H13BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
4-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CGNJLQULNQZJRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Löslichkeit |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

